4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Overview
Description
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a thiazine ring fused with a benzene ring and an ethyl group at the 4th position
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide are AMPA receptors and KATP channels . These targets play crucial roles in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
this compound interacts with its targets as a positive allosteric modulator of the AMPA receptors . This interaction results in changes in the receptor’s activity, enhancing the receptor’s response to its neurotransmitter, glutamate .
Biochemical Pathways
The compound affects the glutamatergic pathway by modulating the AMPA receptors . This modulation can lead to downstream effects such as increased neuronal excitability and enhanced learning and memory processes. Additionally, the compound’s interaction with KATP channels can influence various cellular functions, including insulin secretion and cardiovascular responses .
Pharmacokinetics
The compound’s pharmacological activities suggest that it is likely to have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced AMPA receptor activity and modulation of KATP channel function . These effects can lead to various therapeutic outcomes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to act as an aldose reductase inhibitor, which is crucial in managing complications related to diabetes . Additionally, it functions as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission in the central nervous system . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative activity by inhibiting the PI3Kδ pathway, which is essential for cell growth and survival . This inhibition leads to reduced cell proliferation and induction of apoptosis. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, it influences cellular metabolism by inhibiting aldose reductase, thereby reducing the accumulation of sorbitol in diabetic cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. As an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This action helps in managing diabetic complications. As a positive allosteric modulator of AMPA receptors, the compound binds to a distinct site on the receptor, enhancing its response to glutamate and improving synaptic transmission . Additionally, its inhibition of the PI3Kδ pathway involves binding to the enzyme’s catalytic domain, blocking its activity and leading to reduced cell proliferation .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cells, while in vivo studies have shown consistent modulation of AMPA receptors and aldose reductase inhibition . These findings suggest that the compound maintains its biochemical activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits aldose reductase and modulates AMPA receptors without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys. The compound’s interaction with aldose reductase also affects the polyol pathway, reducing the conversion of glucose to sorbitol and mitigating diabetic complications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the brain, liver, and kidneys . Its interaction with transporters such as P-glycoprotein influences its cellular uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, it interacts with enzymes such as aldose reductase, while in the mitochondria, it may influence metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound.
Scientific Research Applications
Comparison with Similar Compounds
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives:
Similar Compounds: 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.
Uniqueness: The presence of the ethyl group at the 4th position and the specific substitution pattern on the benzene ring confer unique pharmacological properties to this compound.
Properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHDHIMOEVCLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.